tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Overview
Description
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate: is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets in the body. This compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
- tert-butyl 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
- tert-butyl 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Comparison: While these compounds share a similar core structure, the position of the bromo group can significantly affect their chemical properties and biological activities. For example, the 9-bromo derivative may have different binding affinities and pharmacokinetic profiles compared to the 8-bromo and 7-bromo derivatives .
Biological Activity
Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the benzodiazepine class. It is characterized by its unique tetracyclic structure and has been the subject of various studies focusing on its biological activity. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C14H18BrN2O2
- Molar Mass : Approximately 328.206 g/mol
- Structure : The compound features a bromine atom at the 9-position and a tert-butyl ester at the carboxylate group.
The exact mechanism of action for this compound remains largely unknown. However, its structural resemblance to other benzodiazepines suggests that it may interact with the GABAergic system in the brain. Benzodiazepines typically enhance the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that promotes relaxation and reduces anxiety .
Biological Activity
Research has indicated several biological activities associated with this compound:
Comparative Analysis with Similar Compounds
The following table summarizes key features of various structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate | C14H19BrN2O | Bromination at position 8 |
Tert-butyl 7-bromo-2,3-dihydro-1H-benzo[e][1,4]diazepine | C14H19BrN2O | Different ring structure |
Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C14H18F2N2O | Fluorination instead of bromination |
These variations can significantly influence biological activities and pharmacological effects.
Case Studies and Research Findings
While specific case studies on this compound are sparse in the literature:
- Pharmacological Investigations : Studies have highlighted the potential of benzodiazepine derivatives in treating conditions such as anxiety and epilepsy due to their action on GABA receptors .
- Synthesis and Biological Assessment : Investigations into related compounds have indicated promising results in terms of their therapeutic efficacy in preclinical models of anxiety and depression .
Properties
IUPAC Name |
tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWMTVSQYZVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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